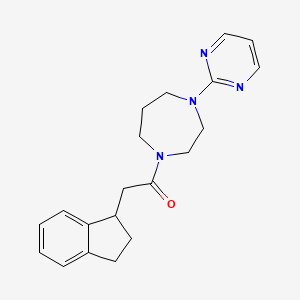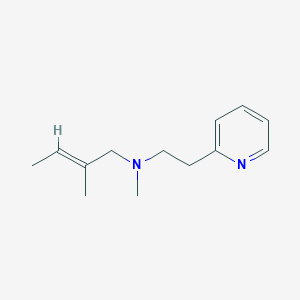
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a but-2-en-1-amine moiety, which includes a double bond and an amine group. The (E)-configuration indicates that the substituents on the double bond are on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine can be achieved through various organic reactions. One common method involves the reaction of 2-pyridineethanol with 2-bromo-2-methylpropene in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using reactors and continuous flow systems.
化学反応の分析
Types of Reactions
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-pyridin-2-ylethylamine: Similar structure but lacks the double bond.
N,N-Diethyl-2-pyridin-2-ylethylamine: Similar structure with ethyl groups instead of methyl groups.
2-Pyridin-2-ylethylamine: Lacks the N,N-dimethyl and double bond moieties.
Uniqueness
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the double bond and the pyridine ring can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

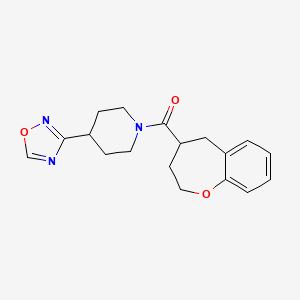
![1-[2-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B5672603.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)
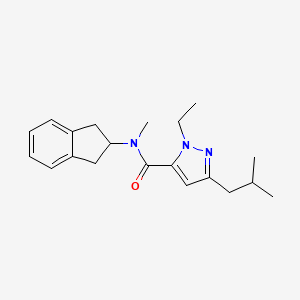
![N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-phenylmethoxyacetamide](/img/structure/B5672630.png)
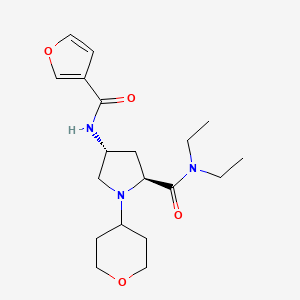

![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)
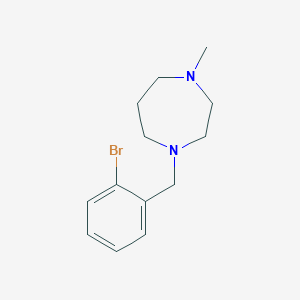
![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)
